N-(4-cyanooxan-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
N-(4-cyanooxan-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound characterized by the presence of a cyano group, an oxane ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanooxan-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the oxane ring: The oxane ring can be synthesized through the cyclization of appropriate diols or epoxides under acidic or basic conditions.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Attachment of the trifluoromethyl-substituted phenyl group: This step involves the use of trifluoromethylation reagents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, to introduce the trifluoromethyl group onto the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanooxan-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or the oxane ring to a diol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or the cyano group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or oxides.
Reduction: Amines or diols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(4-cyanooxan-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-(4-cyanooxan-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyano group may participate in hydrogen bonding or other interactions. The oxane ring provides structural rigidity, contributing to the compound’s overall stability and activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanooxan-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide: is similar to other trifluoromethyl-substituted compounds, such as:
Uniqueness
- The presence of the oxane ring and the specific positioning of the cyano and trifluoromethyl groups make this compound unique. These structural features contribute to its distinct chemical reactivity and potential applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c16-15(17,18)12-3-1-2-11(8-12)9-13(21)20-14(10-19)4-6-22-7-5-14/h1-3,8H,4-7,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXWWNITUIZPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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